4-Bromo-6-chloro-4H-pyridazin-3-one is an organic compound with the molecular formula and a molecular weight of approximately 208.44 g/mol. This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of bromine and chlorine substituents at the 4 and 6 positions, respectively, contributes to its unique chemical properties. It is known for its potential biological activities and applications in medicinal chemistry.
The biological activity of 4-bromo-6-chloro-4H-pyridazin-3-one has been explored in various studies. It exhibits potential antibacterial and antifungal properties, which makes it a candidate for further research in drug development. Additionally, its structure suggests possible interactions with biological targets due to the presence of halogens, which can enhance binding affinity .
Several synthesis methods have been reported for 4-bromo-6-chloro-4H-pyridazin-3-one:
These methods highlight the versatility of synthetic approaches available for this compound.
4-Bromo-6-chloro-4H-pyridazin-3-one has several applications, particularly in:
Studies on the interactions of 4-bromo-6-chloro-4H-pyridazin-3-one with various biological systems are ongoing. Preliminary results suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways and exhibiting therapeutic effects. The compound's ability to permeate biological membranes indicates its potential as a lead compound in drug design .
Several compounds share structural similarities with 4-bromo-6-chloro-4H-pyridazin-3-one. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 3-Amino-4-bromo-6-chloropyridazine | 0.74 | |
| 4-Bromo-2-chloropyridin-3-amine | 0.57 | |
| 3,6-Dichloro-4-methylpyridazine | 0.52 | |
| 4-Bromo-6-chloro-1H-indazole | 0.50 |
What sets 4-bromo-6-chloro-4H-pyridazin-3-one apart from these similar compounds is its specific arrangement of halogen atoms and nitrogen functionalities, which may confer distinct biological activities and reactivity patterns not observed in its analogs. Its unique structure allows it to participate in specific